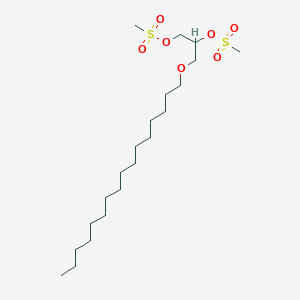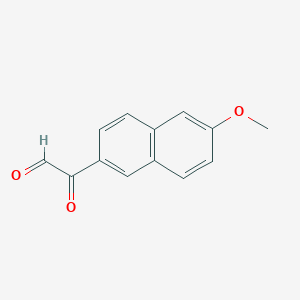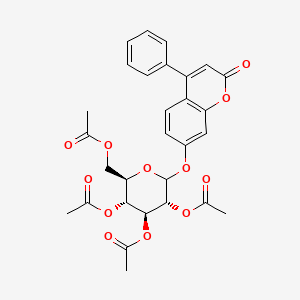![molecular formula C22H14ClN3Na2O9S2 B14146247 2-Anthracenesulfonic acid, 1-amino-4-[[4-[(chloroacetyl)amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt CAS No. 67875-10-9](/img/structure/B14146247.png)
2-Anthracenesulfonic acid, 1-amino-4-[[4-[(chloroacetyl)amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anthracenesulfonic acid, 1-amino-4-[[4-[(chloroacetyl)amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt is a complex organic compound. It is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and various functional groups that contribute to its unique chemical properties. This compound is often used in scientific research and industrial applications due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-[[4-[(chloroacetyl)amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt typically involves multiple steps:
Formation of the Anthracene Backbone: The anthracene backbone is synthesized through a series of cyclization reactions starting from simple aromatic compounds.
Introduction of Sulfonic Acid Groups: Sulfonation of the anthracene backbone is achieved using sulfuric acid or oleum under controlled conditions.
Attachment of Chloroacetyl and Sulfophenyl Groups: These groups are introduced through electrophilic substitution reactions using chloroacetyl chloride and sulfophenyl derivatives.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and sulfonic acid groups.
Reduction: Reduction reactions can target the carbonyl groups in the anthracene backbone.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the chloroacetyl and sulfophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and halogenated products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, it is used as a fluorescent probe due to its ability to emit light upon excitation. This property is exploited in various imaging techniques.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
Industrially, it is used in the manufacture of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility in aqueous environments, allowing it to interact with biological molecules. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, monosodium salt
- 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monosodium salt
Uniqueness
What sets 2-Anthracenesulfonic acid, 1-amino-4-[[4-[(chloroacetyl)amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt apart is its combination of functional groups, which confer unique reactivity and solubility properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
Propiedades
Número CAS |
67875-10-9 |
|---|---|
Fórmula molecular |
C22H14ClN3Na2O9S2 |
Peso molecular |
609.9 g/mol |
Nombre IUPAC |
disodium;1-amino-4-[4-[(2-chloroacetyl)amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H16ClN3O9S2.2Na/c23-9-17(27)26-13-6-5-10(7-15(13)36(30,31)32)25-14-8-16(37(33,34)35)20(24)19-18(14)21(28)11-3-1-2-4-12(11)22(19)29;;/h1-8,25H,9,24H2,(H,26,27)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
Clave InChI |
JNWAORGDZSHRHU-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC(=O)CCl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Dimethylamino)propyl]oxolan-2-one](/img/structure/B14146164.png)
![p-Allylcalix[4]arene](/img/structure/B14146169.png)
![6-oxo-6H-benzo[c]chromen-3-yl 4-({[(benzyloxy)carbonyl]amino}methyl)cyclohexanecarboxylate](/img/structure/B14146181.png)
![2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B14146190.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-{[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea](/img/structure/B14146204.png)
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B14146211.png)
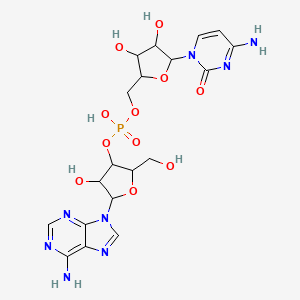
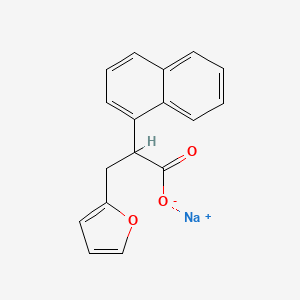
![4-[(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate](/img/structure/B14146236.png)
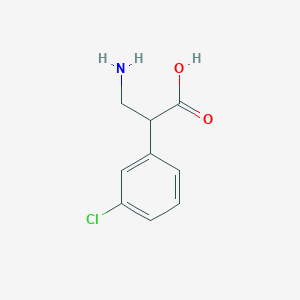
![(Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14146248.png)
